1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound with the molecular formula C23H16N2O2. This compound is part of the naphthoquinoline family, which is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be achieved through several methods. Two well-developed approaches include:
Camps Reaction: This method involves the cyclization of o-aminoaryl ketones with aldehydes or ketones under acidic conditions.
Nucleophilic Substitution: This approach involves the substitution of halogen, nitro group, or sulfo group in position 1 of the naphthoquinoline structure.
These reactions typically require long-term heating and often result in low yields .
Chemical Reactions Analysis
1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with amines, phenol, sodium hydroxide, and sodium azide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with molecular targets such as ASK1. The compound inhibits ASK1 with a Ki of 500 nM, thereby modulating the signaling pathways involved in apoptosis and inflammation .
Comparison with Similar Compounds
1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other similar compounds in the naphthoquinoline family, such as:
- 3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 1-phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific anilino and methyl groups, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C23H16N2O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
16-anilino-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C23H16N2O2/c1-25-18-13-7-12-17-19(18)20(15-10-5-6-11-16(15)22(17)26)21(23(25)27)24-14-8-3-2-4-9-14/h2-13,24H,1H3 |
InChI Key |
IRIREUUKRPEUMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=CC=C4)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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